6,7-Difluoro-quinoxalin-2-ol
Overview
Description
6,7-Difluoro-quinoxalin-2-ol is a fluorinated derivative of quinoxaline, a nitrogen-containing heterocyclic compound. Quinoxalines are known for their diverse biological activities and applications in various fields, including pharmaceuticals and material science.
Preparation Methods
The synthesis of 6,7-Difluoro-quinoxalin-2-ol typically involves the condensation of 1,2-diamines with 1,2-diketones. The reaction conditions often require either an electrophilic activation of the diketone or a nucleophilic activation of the diamine, necessitating the use of acid or base catalysts . Industrial production methods may employ solvent-free reactions, alternate reaction media such as water or ionic liquids, and advanced techniques like microwave-assisted synthesis to achieve higher yields and sustainability .
Chemical Reactions Analysis
6,7-Difluoro-quinoxalin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoxalines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium catalysts for reduction, and nucleophiles like amines or thiols for substitution. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6,7-Difluoro-quinoxalin-2-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a potential candidate for drug development.
Medicine: It is used in the design of pharmaceuticals targeting various diseases, including bacterial infections and cancer.
Mechanism of Action
The mechanism of action of 6,7-Difluoro-quinoxalin-2-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, the compound may interfere with DNA replication and repair mechanisms, inducing cell death .
Comparison with Similar Compounds
6,7-Difluoro-quinoxalin-2-ol can be compared with other fluorinated quinoxalines and quinolines:
6,7-Difluoro-5,8-dichloroquinoline: Similar in structure but with additional chlorine atoms, enhancing its reactivity.
7-Fluoro-4-chloroquinoline: Another fluorinated quinoline with distinct biological activities.
Fluoroquinolones: A class of antibiotics with broad-spectrum activity, highlighting the importance of fluorine atoms in enhancing biological properties .
These comparisons underscore the unique properties of this compound, particularly its dual fluorination, which contributes to its distinct chemical and biological activities.
Properties
IUPAC Name |
6,7-difluoro-1H-quinoxalin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2O/c9-4-1-6-7(2-5(4)10)12-8(13)3-11-6/h1-3H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFHNYFFPYZZIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)N=CC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137690-08-5 | |
Record name | 6,7-difluoro-1,2-dihydroquinoxalin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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